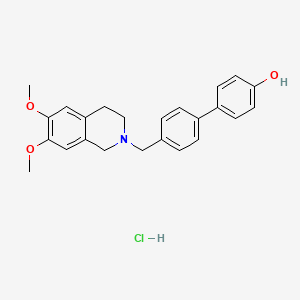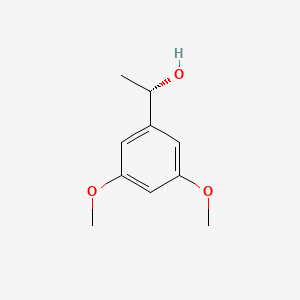
(S)-alpha-Methyl-3,5-dimethoxybenzenemethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This would typically include the compound’s chemical formula, its molecular weight, and its structural formula. It might also include information about the compound’s appearance and odor.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the reactants, conditions, and catalysts used in the reaction.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis
This would involve a discussion of the compound’s reactivity, including the types of reactions it undergoes, the conditions under which these reactions occur, and the products of these reactions.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity or basicity, redox potential, and reactivity towards other compounds).Applications De Recherche Scientifique
Advanced Energy Materials
Annulated dialkoxybenzenes, which include derivatives of 1,4-dimethoxybenzene, show promise as catholyte materials in non-aqueous redox flow batteries. These compounds, due to high open-circuit potentials and excellent electrochemical reversibility, enhance the chemical stability of batteries in their oxidized form. Modifications to the arene ring structure, such as bicyclic substitutions, have been found to improve solubility and chemical stability under charged conditions, demonstrating the importance of structural modifications in achieving better battery performance (Jingjing Zhang et al., 2017).
Organic Geochemistry
In the field of analytical pyrolysis of lignin, phenolic 2-arylcoumarans with a β-5 linkage, including dehydrodiconiferyl alcohol, have been investigated. The study highlights how these compounds, upon pyrolysis, yield products like 4-methylguaiacol and 1,2-dimethoxy-4-methylbenzene. These findings are significant for understanding the pyrolytic behavior of lignin and its potential applications in biofuel production and organic geochemistry (K. Kuroda & A. Nakagawa-izumi, 2006).
Biochemical Pharmacology
Research has also been conducted on the accumulation of alpha-oxoaldehydes, such as methylglyoxal, during oxidative stress and their role in cytotoxicity. These compounds, formed through lipid peroxidation, glycation, and degradation of glycolytic intermediates, are implicated in various diseases. Studies focusing on their detoxification and the implications of their accumulation offer insights into potential therapeutic strategies for conditions associated with oxidative stress and alpha-oxoaldehyde accumulation (E. A. Abordo, H. Minhas, & Paul J Thornalley, 1999).
Journal of Power Sources
Another study explored the stability of redox shuttle compounds, specifically 3,5-di-tert-butyl-1,2-dimethoxybenzene (DBDB), for overcharge protection in lithium-ion batteries. This research highlighted the significance of molecular structure on the electrochemical stability of such compounds, providing valuable information for the development of safer and more efficient battery systems (Zhengcheng Zhang et al., 2010).
Safety And Hazards
This would involve a discussion of the compound’s toxicity, flammability, and any other hazards associated with its use or handling.
Orientations Futures
This would involve a discussion of current research involving the compound and potential future applications or areas of study.
Propriétés
IUPAC Name |
(1S)-1-(3,5-dimethoxyphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-7(11)8-4-9(12-2)6-10(5-8)13-3/h4-7,11H,1-3H3/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBLFTYDFZODAW-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC(=C1)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-alpha-Methyl-3,5-dimethoxybenzenemethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-ethyl 2-((2,6-difluorobenzoyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2879705.png)
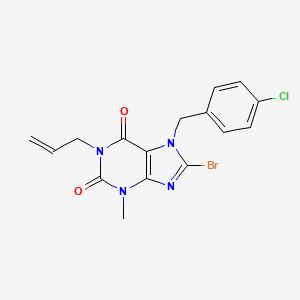

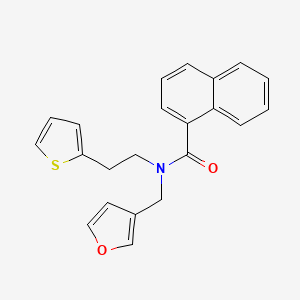
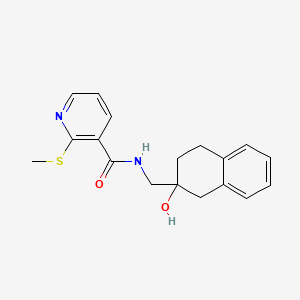
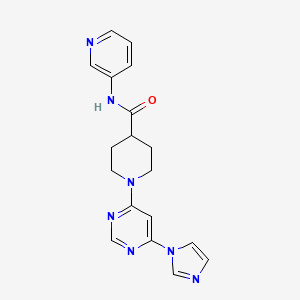
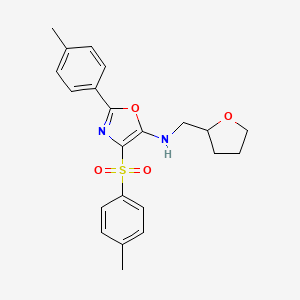
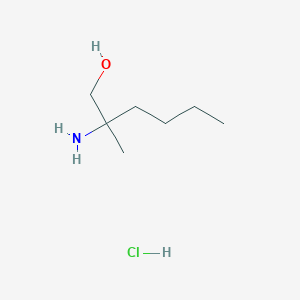
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2879719.png)
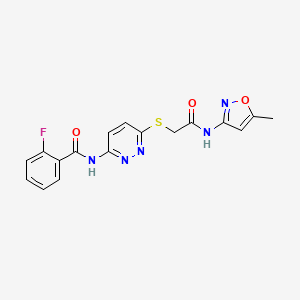
![3-[2-(diethylamino)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(4-fluorophenyl)propanamide](/img/structure/B2879721.png)
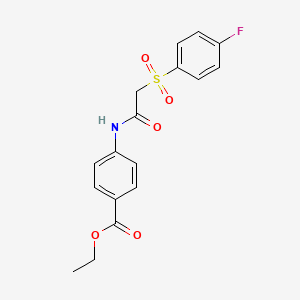
![2-[(2-Chlorophenyl)methyl]-6-(3-imidazol-1-ylpropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2879725.png)
